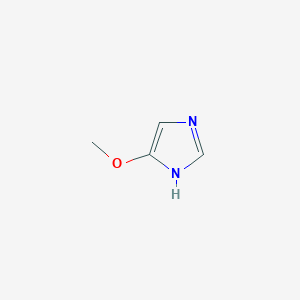
3-Methoxy-2-methylpropanoic acid
Overview
Description
3-Methoxy-2-methylpropanoic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research over the years. It is a carboxylic acid derivative that is commonly used in the synthesis of various organic compounds. In
Scientific Research Applications
Oxidation Studies
- Bietti and Capone (2008) conducted a study on the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid. They found that oxidation leads to the formation of radical cations or radical zwitterions depending on pH, which undergoes decarboxylation as the exclusive side-chain fragmentation pathway. This study provides insights into the oxidation behaviors of compounds similar to 3-Methoxy-2-methylpropanoic acid (Bietti & Capone, 2008).
Synthetic Chemistry
- Sinha, Mandal, and Chandrasekaran (2000) described the selective para metalation of unprotected 3-methoxy benzoic acids. Their work contributes to the synthesis methods involving this compound or its derivatives (Sinha, Mandal, & Chandrasekaran, 2000).
- Montgomery, Pirrung, and Heathcock (1990) explored aldol reactions of methyl 2-methoxypropanoate, a derivative of 2-methoxypropanoic acid. They investigated the synthesis of various compounds, including L-cladinose (Montgomery, Pirrung, & Heathcock, 1990).
Bioengineering and Biotechnology
- Jers et al. (2019) focused on the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This study is relevant as 3-hydroxypropanoic acid is structurally related to this compound and used as a precursor in various chemical productions (Jers et al., 2019).
Pharmaceutical Synthesis
- Guo et al. (2006) reported an efficient synthesis of a compound, which is a potent PPARpan agonist, including a method for introducing an isobutyric acid fragment. This synthesis route may be relevant for compounds structurally similar to this compound (Guo et al., 2006).
Environmental Studies
- Aschmann, Arey, and Atkinson (2011) investigated the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, which is related to this compound. This study helps in understanding the environmental behavior of similar compounds (Aschmann, Arey, & Atkinson, 2011).
Mechanism of Action
Mode of Action
It is known that similar compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, suggesting that 3-methoxy-2-methylpropanoic acid may also be involved in similar processes .
Pharmacokinetics
The compound’s molecular weight is 118.1311 , which may influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-methylpropanoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with human monocarboxylate transporters (hMCTs), specifically hMCT1 and hMCT4, which mediate the transport of monocarboxylic compounds across plasma membranes . These interactions are crucial for the compound’s role in energy metabolism and cellular transport mechanisms.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with monocarboxylate transporters can impact the transport of other substrates, thereby influencing cellular energy metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with monocarboxylate transporters, particularly hMCT1 and hMCT4, is mediated by specific amino acid residues that regulate substrate specificity and transport efficiency . These interactions can lead to conformational changes in the transporters, affecting their function and the transport of other substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its stability and potential long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and energy production. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to short-chain fatty acids. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Monocarboxylate transporters, such as hMCT1 and hMCT4, play a key role in the compound’s transport across plasma membranes . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, influencing various cellular processes . Understanding the mechanisms that govern its subcellular localization is important for elucidating its role in cellular function and metabolism.
Properties
IUPAC Name |
3-methoxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRULJUIQOAJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623144 | |
| Record name | 3-Methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10500-24-0 | |
| Record name | 3-Methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)
![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)



![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)

